molecular formula C10H25NO5SSi B3270439 Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- CAS No. 52663-44-2

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-

Cat. No.: B3270439
CAS No.: 52663-44-2
M. Wt: 299.46 g/mol
InChI Key: YKAUFQXNKOSKLG-UHFFFAOYSA-N
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Description

Contextualization within Organosilane Chemistry and Sulfonamide Derivatives

The compound is firmly rooted in two distinct fields of chemistry: organosilane chemistry and the study of sulfonamide derivatives.

Organosilane Chemistry : Organosilicon compounds are characterized by at least one carbon-silicon bond. wikipedia.org In N-[3-(triethoxysilyl)propyl]methanesulfonamide, the propyl group linking the silicon atom to the sulfonamide group establishes its identity as an organosilane. Organosilanes are widely recognized for their use as protecting groups in organic synthesis and as precursors to silicone polymers. wikipedia.org The silicon atom in this compound is bonded to three ethoxy groups, which are hydrolyzable, a key feature for its function as a coupling agent. gelest.compowerchemical.net

Sulfonamide Derivatives : The sulfonamide functional group consists of a sulfonyl group connected to an amine group (R−S(=O)2−NR2). wikipedia.org This group is known for its chemical stability and rigid structure, which often results in crystalline compounds. wikipedia.org In medicine, the sulfonamide group is a critical component of sulfa drugs. wikipedia.org In the context of materials science, incorporating a sulfonamide moiety into a silane (B1218182) structure introduces the specific chemical and physical properties of the sulfonamide, potentially influencing polarity, reactivity, and interaction with other organic molecules. Methanesulfonamide (B31651) itself is used in the synthesis of various organic reagents and medicinally important compounds. chemicalbook.comsigmaaldrich.com

Fundamental Principles Governing Silane Coupling Agent Functionality

Silane coupling agents are molecules that create durable bonds between organic and inorganic materials. gelest.comshinetsusilicone-global.com Their effectiveness stems from their dual chemical nature, embodied in the general formula R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, such as an ethoxy group. powerchemical.net

The functionality of N-[3-(triethoxysilyl)propyl]methanesulfonamide as a coupling agent can be described by a two-step mechanism:

Hydrolysis and Condensation : In the presence of water, the triethoxysilyl end of the molecule undergoes hydrolysis. The three ethoxy groups (Si-OCH₂CH₃) are replaced by hydroxyl groups, forming a reactive silanol (B1196071) (Si-OH). gelest.comnbinno.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), or metal oxides. gelest.comnbinno.com This reaction forms strong, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the molecule to the inorganic surface. powerchemical.netnbinno.com

Interfacial Coupling : The other end of the molecule features the methanesulfonamide group. This organofunctional part is designed to interact or react with an organic polymer matrix. nbinno.com This interaction can range from simple entanglement and hydrogen bonding to covalent bonding, depending on the nature of the polymer and the reaction conditions. By forming a chemical bridge at the interface, the silane coupling agent significantly improves the adhesion between the two dissimilar materials. ecopowerchem.com This enhancement leads to improved mechanical properties, such as strength and durability, as well as better resistance to moisture and other environmental factors in the resulting composite material. shinetsusilicone-global.comnbinno.com

Theoretical Frameworks for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites where organic and inorganic components are intimately mixed on a scale of less than 1 micrometer. nih.gov These materials are of great interest because they can synergistically combine the advantages of both components—for example, the mechanical strength and thermal stability of an inorganic material with the flexibility and processability of an organic polymer. mdpi.com

The theoretical framework for these materials often divides them into two classes based on the nature of the interface between the organic and inorganic phases: nih.govrsc.org

Class I Hybrids : In this class, the organic and inorganic components are linked by weak, non-covalent bonds such as hydrogen bonds, van der Waals forces, or electrostatic interactions. nih.gov

Class II Hybrids : This class is characterized by strong, covalent chemical bonds between the organic and inorganic phases. nih.gov

N-[3-(triethoxysilyl)propyl]methanesulfonamide is a prime example of a precursor used to create Class II hybrid materials. The triethoxysilyl group enables the formation of covalent siloxane bonds with an inorganic network, while the methanesulfonamide group provides a site for covalent linkage or strong interaction with an organic polymer backbone. The ability to form these robust chemical links is crucial for creating materials with enhanced and durable properties. rsc.org

Overview of Research Paradigms and Challenges for Silane-Sulfonamide Hybrids

The development of hybrid molecules like N-[3-(triethoxysilyl)propyl]methanesulfonamide opens up specific research avenues focused on creating functionalized surfaces and novel composite materials. The research paradigm is centered on the idea of molecular engineering—designing molecules that can impart specific properties to a material's surface or bulk.

Research Paradigms :

Surface Functionalization : Researchers utilize silane-sulfonamide hybrids to modify the surfaces of inorganic substrates. By anchoring these molecules, a surface can be endowed with the properties of the sulfonamide group, potentially altering its hydrophilicity, chemical reactivity, or biological interaction.

Development of Functional Composites : The incorporation of these hybrids into polymer composites aims to not only improve adhesion but also to introduce new functionalities. For instance, the presence of the sulfonamide group could be exploited for its potential anti-inflammatory or antiviral properties in biomedical applications. nih.gov

Molecular Scaffolding : These molecules can act as scaffolds for building more complex structures, where the silane provides a firm anchor and the sulfonamide acts as a reactive site for further chemical modification. researchgate.netnih.gov

Challenges :

Synthesis and Purity : The synthesis of specifically designed bifunctional molecules can be complex, requiring careful control of reaction conditions to ensure high yields and purity. The reaction of sulfonyl chlorides with amines is a classic approach, but must be adapted for substrates containing sensitive silane groups. wikipedia.orggoogle.com

Interfacial Control : A significant challenge in creating hybrid materials is controlling the structure and chemistry of the interface between the organic and inorganic domains. Inhomogeneous distribution of the coupling agent or incomplete reaction can lead to defects and compromise the material's performance.

Scalability : While novel silane-sulfonamide hybrids can be synthesized in a laboratory setting, scaling up the production for industrial applications presents economic and technical hurdles.

Properties

IUPAC Name

N-(3-triethoxysilylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO5SSi/c1-5-14-18(15-6-2,16-7-3)10-8-9-11-17(4,12)13/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAUFQXNKOSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNS(=O)(=O)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO5SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40850965
Record name N-[3-(Triethoxysilyl)propyl]methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-44-2
Record name N-[3-(Triethoxysilyl)propyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Triethoxysilyl Propyl Methanesulfonamide

Precursor Synthesis and Purification Strategies

The successful synthesis of the target compound relies on the high-purity preparation of two primary precursors: the propylmethanesulfonamide moiety and the triethoxysilylpropyl intermediate.

Synthesis of the Propylmethanesulfonamide Moiety

The propylmethanesulfonamide moiety is typically formed through the reaction of n-propylamine with methanesulfonyl chloride. This reaction is a standard method for creating sulfonamides from primary amines.

The general reaction is as follows: CH₃SO₂Cl + CH₃CH₂CH₂NH₂ → CH₃SO₂NHCH₂CH₂CH₃ + HCl

This nucleophilic substitution reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct, which can otherwise form a salt with the unreacted propylamine, reducing the yield.

Purification Strategy: After the reaction is complete, the reaction mixture is typically washed with water to remove the amine hydrochloride salt and any excess acid. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) and the solvent is removed under reduced pressure. Further purification can be achieved through recrystallization or column chromatography to yield pure N-propylmethanesulfonamide. The purity can be assessed using techniques such as NMR spectroscopy and melting point analysis.

Synthesis of the Triethoxysilylpropyl Intermediate

The key triethoxysilylpropyl intermediate is 3-aminopropyltriethoxysilane (B1664141) (APTES). There are several established industrial methods for its synthesis.

One common method is the ammonolysis of γ-chloropropyltriethoxysilane . This process involves the reaction of γ-chloropropyltriethoxysilane with ammonia, typically in an autoclave under pressure.

(C₂H₅O)₃Si(CH₂)₃Cl + 2 NH₃ → (C₂H₅O)₃Si(CH₂)₃NH₂ + NH₄Cl

The reaction is generally carried out in an alcohol solvent. After the reaction, the ammonium (B1175870) chloride byproduct is filtered off.

Another route is the hydrogenation of cyanoethyl triethoxysilane (B36694) . This method is reported to produce high yields of the desired amine. researchgate.net

Purification Strategy: The crude 3-aminopropyltriethoxysilane is purified by vacuum distillation. nih.gov This is a critical step as the presence of impurities can interfere with the subsequent coupling reaction and the performance of the final product. The quality of the purified APTES is typically verified by its refractive index and gas chromatography (GC) analysis.

Coupling Reactions and Mechanisms for Silane-Sulfonamide Formation

The formation of the final product, N-[3-(triethoxysilyl)propyl]methanesulfonamide, is achieved by coupling the two precursors. This involves the formation of a sulfonamide bond between the amino group of 3-aminopropyltriethoxysilane and the sulfonyl group of a methanesulfonyl precursor.

Direct Amidation and Sulfonylation Routes

The most direct route for the synthesis of N-[3-(triethoxysilyl)propyl]methanesulfonamide is the reaction of 3-aminopropyltriethoxysilane (APTES) with methanesulfonyl chloride. nih.gov This is a nucleophilic acyl substitution-type reaction where the primary amine of APTES acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.

The reaction proceeds as follows: (C₂H₅O)₃Si(CH₂)₃NH₂ + CH₃SO₂Cl → (C₂H₅O)₃Si(CH₂)₃NHSO₂CH₃ + HCl

Similar to the synthesis of the propylmethanesulfonamide moiety, this reaction is typically performed in an inert solvent at controlled temperatures, and a base is used to scavenge the HCl produced.

Mechanism: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the sulfonamide bond. The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the generated HCl.

Catalytic Approaches in Compound Synthesis

While direct sulfonylation is effective, catalytic methods can offer milder reaction conditions and improved yields. Various catalysts have been explored for the formation of sulfonamide bonds. For instance, Lewis acids have been shown to catalyze the reaction between sulfonyl fluorides and silylamines. organic-chemistry.org Although not directly involving N-[3-(triethoxysilyl)propyl]methanesulfonamide, these studies suggest that a similar catalytic approach could be applicable.

In some cases, metal-ligand bifunctional catalysts, such as iridium complexes, have been used for the N-alkylation of sulfonamides with alcohols in water, which represents an alternative, though less direct, synthetic strategy. google.com Copper-based catalysts have also been employed in the synthesis of N-aryl sulfonamides. chemicalbook.com These catalytic systems could potentially be adapted for the synthesis of the target compound, possibly offering advantages in terms of reaction efficiency and sustainability.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of N-[3-(triethoxysilyl)propyl]methanesulfonamide. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of the reactants and any catalysts or bases.

Key Optimization Parameters:

ParameterInfluence on ReactionTypical Optimized Conditions
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions, while lower temperatures may result in slow conversion.Reactions involving sulfonyl chlorides are often initiated at 0°C and then allowed to warm to room temperature.
Solvent The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate.Aprotic solvents such as dichloromethane, acetonitrile, or toluene (B28343) are commonly used.
Base The choice and amount of base are crucial for neutralizing the acid byproduct and can influence the reaction rate.Tertiary amines like triethylamine (B128534) or pyridine are frequently used in slight excess.
Reactant Stoichiometry The molar ratio of the amine to the sulfonyl chloride can affect the yield and minimize the formation of byproducts.A slight excess of the amine is sometimes used to ensure complete consumption of the sulfonyl chloride.
Reaction Time Sufficient time is required for the reaction to go to completion.Reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Research on analogous reactions, such as the Chan-Lam coupling for the synthesis of aminobiphenyl sulfonamides, has shown that factors like the choice of catalyst, base, and solvent significantly impact the yield. For instance, in some copper-catalyzed reactions, a methanol/water solvent system provided better results than pure methanol. nih.gov Such findings can provide valuable insights for optimizing the synthesis of N-[3-(triethoxysilyl)propyl]methanesulfonamide.

Scalability and Sustainable Synthesis Considerations

The industrial production of N-[3-(triethoxysilyl)propyl]methanesulfonamide is predicated on synthetic routes that are not only economically viable and high-yielding but also scalable and environmentally responsible. The primary synthesis route involves the reaction of 3-Aminopropyltriethoxysilane (APTES) with methanesulfonyl chloride. The scalability and sustainability of this process are critically evaluated based on factors such as reaction conditions, solvent choice, waste generation, and energy consumption.

Scalability

Scaling the synthesis of N-[3-(triethoxysilyl)propyl]methanesulfonamide from laboratory to industrial production presents several challenges inherent to the sulfonylation of primary amines. The reaction is typically exothermic and produces hydrogen chloride (HCl) as a byproduct, which must be neutralized.

Key scalability considerations include:

Reagent Handling and Stoichiometry : On a large scale, the precise addition of the highly reactive methanesulfonyl chloride to control the exothermic reaction is crucial. An excess of the amine or the addition of a non-nucleophilic base is required to scavenge the HCl produced, which can otherwise protonate the starting amine, rendering it unreactive.

Thermal Management : Effective heat dissipation is critical to prevent side reactions and ensure product quality. Industrial reactors must be equipped with efficient cooling systems to manage the reaction exotherm.

Byproduct Removal : The neutralization of HCl with a base (e.g., triethylamine or sodium carbonate) results in the formation of a salt (e.g., triethylammonium (B8662869) chloride or sodium chloride). tandfonline.com The efficient removal of this salt, typically through filtration or aqueous washing, is a key step in the downstream processing. The physical properties of the salt can impact the ease of filtration on a large scale.

Purification : While laboratory-scale synthesis might employ column chromatography, industrial-scale purification necessitates more practical methods like distillation or crystallization to isolate the final product with high purity. The thermal stability of the triethoxysilyl group must be considered during high-temperature distillation.

Sustainable Synthesis Considerations

Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. For the synthesis of N-[3-(triethoxysilyl)propyl]methanesulfonamide, sustainability can be enhanced through several approaches.

Solvent Selection : Traditional sulfonamide syntheses often utilize chlorinated solvents like dichloromethane. Green chemistry principles advocate for their replacement with more environmentally benign alternatives. researchgate.net Research into sulfonamide synthesis has demonstrated the feasibility of using greener solvents such as water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG-400). tandfonline.comrsc.org The use of deep eutectic solvents (DES) has also been explored as a sustainable reaction medium. rsc.orgresearchgate.net

Solvent ClassExampleAdvantagesChallengesReference
ConventionalDichloromethane (DCM)Good solubility for reagents, non-reactiveEnvironmental hazard, toxic researchgate.net
Green AlternativeWaterNon-toxic, non-flammable, inexpensiveLow solubility of organic reagents, potential hydrolysis of silane (B1218182) tandfonline.com
Green AlternativeEthanolRenewable, biodegradable, less toxic than DCMPotential for transesterification with ethoxysilane (B94302) groups rsc.org
Green AlternativeDeep Eutectic Solvents (DES)Low volatility, recyclable, biodegradableHigher viscosity, product separation can be complex rsc.orgresearchgate.net

Alternative Reagents and Catalysis : The use of sulfonyl chlorides poses challenges due to their high reactivity and the generation of corrosive HCl. researchgate.net Alternative, greener methods for sulfonamide synthesis are being actively researched. One approach is the in situ generation of the sulfonyl chloride from less hazardous precursors like thiols, using an oxidant such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). rsc.orgresearchgate.net This strategy avoids handling the lachrymatory and reactive sulfonyl chloride directly. Another sustainable route involves the metal-free, one-pot synthesis from nitroarenes and sodium arylsulfinates, though this is less direct for the target aliphatic sulfonamide. researchgate.net

Process Intensification : Techniques like continuous flow processing and microwave-assisted synthesis offer significant advantages over traditional batch processing. jddhs.commdpi.com

Continuous Flow : Offers superior heat and mass transfer, allowing for better control over exothermic reactions and improving safety and consistency. It can also minimize solvent volume and facilitate in-line purification.

Microwave-Assisted Synthesis : Can dramatically reduce reaction times and energy consumption, leading to a more efficient and greener process. mdpi.com

StrategyDescriptionSustainability AdvantageReference
Conventional BatchReaction of APTES and methanesulfonyl chloride in a chlorinated solvent.Well-established methodology. researchgate.net
Green SolventsReplacing hazardous solvents with water, ethanol, or DES.Reduces environmental impact and improves worker safety. tandfonline.comrsc.org
In Situ Reagent GenerationGenerating sulfonyl chloride from a thiol immediately before reaction.Avoids handling of highly reactive and toxic sulfonyl chlorides. researchgate.net
MechanosynthesisSolvent-free reaction conducted in a ball mill.Eliminates solvent waste, reduces energy consumption, simplifies purification. rsc.org
Continuous FlowReactants are continuously pumped through a reactor.Enhanced safety, better process control, reduced waste. jddhs.com

By integrating these scalability and sustainability considerations, the manufacturing process for N-[3-(triethoxysilyl)propyl]methanesulfonamide can be optimized to be both economically efficient and environmentally sound.

Chemical Reactivity and Transformation Pathways of the Triethoxysilylpropylmethanesulfonamide Derivative

Hydrolysis Kinetics and Mechanisms of the Triethoxysilyl Group

The hydrolysis of the triethoxysilyl group is the initial and rate-determining step in the transformation of N-[3-(triethoxysilyl)propyl]methanesulfonamide. It involves the nucleophilic substitution of ethoxy groups with hydroxyl groups from water. thenanoholdings.com This reaction is a stepwise process, where the three ethoxy groups are replaced sequentially, leading to the formation of mono-, di-, and ultimately a fully hydrolyzed tri-silanol species, N-[3-(trihydroxysilyl)propyl]methanesulfonamide. gelest.com

Influence of pH and Solvent Environment on Hydrolysis Rates

The rate of hydrolysis for organotrialkoxysilanes is highly dependent on both the pH of the solution and the solvent system used. ingentaconnect.comresearchgate.net Generally, hydrolysis is slow at a neutral pH of 7 and is significantly accelerated under both acidic and basic conditions. plu.mxresearchgate.net

Under acidic conditions (pH < 4), the reaction is catalyzed by the protonation of the oxygen atom in the ethoxy group, which makes it a better leaving group and renders the silicon atom more susceptible to nucleophilic attack by water. nih.govsemanticscholar.org The hydrolysis rate is generally faster in acidic media compared to basic media. gelest.com Conversely, under basic conditions (pH > 10), the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govsemanticscholar.org The minimum rate of hydrolysis is typically observed in the pH range of 6 to 7. researchgate.net

The solvent environment also plays a critical role. The presence of polar, protic solvents like alcohols can influence the reaction rates. researchgate.net For instance, the use of an ethanol (B145695)/water mixture is common, but the concentration of water is a key factor; higher water content can favor hydrolysis but may also hinder subsequent condensation reactions in some cases. ncsu.eduresearchgate.net The choice of solvent can affect the solubility of the silane (B1218182) and the stability of the resulting silanols. researchgate.netnih.gov

Table 1: General Influence of pH on Trialkoxysilane Hydrolysis and Condensation Rates
pH RangeRelative Hydrolysis RateRelative Condensation RateResulting Network Structure
Acidic (e.g., pH 2-4)FastSlowLess branched, linear, or randomly branched polymers
Neutral (e.g., pH ~7)SlowestSlow-
Basic (e.g., pH 10-11)Slow to ModerateFastestHighly branched, more compact, and particulate structures

Intermediates and Transition States in Silane Hydrolysis

The mechanism of silane hydrolysis involves the formation of pentacoordinate silicon intermediates or transition states. ingentaconnect.comnih.gov In an acid-catalyzed environment, the reaction follows a mechanism where the silicon atom becomes more electrophilic after protonation of an alkoxy group, facilitating a backside attack by a water molecule. semanticscholar.org

Silanol (B1196071) Condensation Reactions and Network Formation

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation to form a stable, cross-linked siloxane (Si-O-Si) network. spast.orgresearchgate.net This polycondensation process is responsible for the formation of oligomers and, ultimately, a three-dimensional polymeric structure. conicet.gov.ar The condensation can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed ethoxy group (releasing ethanol). researchgate.net

Self-Condensation Pathways and Oligomerization

The self-condensation of N-[3-(trihydroxysilyl)propyl]methanesulfonamide molecules leads to the formation of dimers, trimers, and larger oligomeric species. gelest.comconicet.gov.ar These initial oligomers can be linear, cyclic, or branched structures. The specific pathway is heavily influenced by reaction conditions. uni-saarland.deresearchgate.net For instance, acidic conditions, which promote slow condensation, tend to favor the formation of less-branched, more linear oligomeric chains. semanticscholar.org In contrast, basic catalysis accelerates condensation, leading to more compact, highly cross-linked, and particulate structures. semanticscholar.org The concentration of the silane is also a critical factor; higher concentrations promote intermolecular condensation and network growth, while lower concentrations can favor the formation of smaller, cyclic species through intramolecular condensation. conicet.gov.arresearchgate.net

Factors Governing Siloxane Network Architecture

The final architecture of the siloxane network is governed by a complex interplay of several factors. The primary factors include the pH of the reaction medium, the water-to-silane ratio, temperature, solvent, and the concentration of the silane precursor. spast.orgnih.gov

pH: As mentioned, pH is a dominant factor. Acidic catalysis leads to polymer-like gels, while basic catalysis results in colloidal or particulate structures. semanticscholar.org

Water/Silane Ratio (r): A stoichiometric amount of water (r=1.5 for triethoxysilanes) is required for full hydrolysis. Sub-stoichiometric amounts of water will result in an incompletely hydrolyzed and condensed network with residual alkoxy groups. Excess water can drive the hydrolysis to completion but may also influence the condensation equilibrium. spast.org

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates, leading to faster gelation or network formation. researchgate.netresearchgate.net

Solvent: The choice of solvent affects precursor solubility and can mediate the rates of hydrolysis and condensation through polarity and hydrogen-bonding characteristics. researchgate.netconicet.gov.ar

Catalyst: The type and concentration of the acid or base catalyst directly control the reaction kinetics and, consequently, the network structure. ingentaconnect.com

Table 2: Summary of Factors Influencing Siloxane Network Architecture
FactorEffect on Network Structure
pH Controls relative rates of hydrolysis and condensation; acidic pH leads to linear/randomly branched polymers, basic pH leads to highly cross-linked/particulate networks. semanticscholar.org
Water:Silane Ratio Determines the extent of hydrolysis; affects the concentration of reactive silanol groups available for condensation. spast.org
Temperature Increases reaction rates for both hydrolysis and condensation, affecting the speed of network formation. researchgate.net
Solvent Influences precursor solubility and can mediate reaction kinetics through polarity and hydrogen bonding. researchgate.net
Concentration Higher concentrations favor intermolecular reactions and network growth; lower concentrations can lead to intramolecular cyclization. conicet.gov.ar

Reactivity of the Methanesulfonamide (B31651) Functionality

The methanesulfonamide group, -SO₂NH-, is characterized by an electron-withdrawing sulfonyl group adjacent to a nitrogen atom, which significantly influences the reactivity of the N-H bond and the stability of the sulfur-nitrogen linkage.

The nitrogen atom in the methanesulfonamide group is weakly basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen lone pair. Consequently, protonation of the nitrogen is difficult. The pKa of the conjugate acid of aliphatic sulfonamides is estimated to be around -5.5, indicating that very strong acidic conditions are required for significant protonation. reddit.com In typical aqueous acidic solutions, where the strongest acid is the hydronium ion (H₃O⁺, pKa -1.74), the sulfonamide nitrogen remains largely unprotonated. reddit.com

Conversely, the sulfonamide proton is weakly acidic. The pKa of the N-H proton in unsubstituted methanesulfonamide is approximately 10.9. chemicalbook.com The acidity of the sulfonamide proton is a critical parameter as it governs the formation of the corresponding anion, which is a key intermediate in N-substitution reactions. Electron-withdrawing groups attached to the nitrogen or the sulfur atom can increase the acidity (lower the pKa), while electron-donating groups have the opposite effect. nih.govcore.ac.uk For N-[3-(triethoxysilyl)propyl]methanesulfonamide, the N-propyl group is weakly electron-donating, which might slightly increase the pKa compared to unsubstituted methanesulfonamide. However, the triethoxysilyl group's electronic influence is more complex and not extensively documented in this context.

Table 1: Estimated Acidity and Basicity of the Sulfonamide Nitrogen

Parameter Estimated Value Reference Compound Note
pKa (Conjugate Acid) ~ -5.5 Aliphatic Sulfonamides Indicates very weak basicity of the nitrogen atom. reddit.com
pKa (N-H Proton) ~ 10.9 - 11.5 Methanesulfonamide The N-propyl substituent may slightly increase the pKa. chemicalbook.com

The deprotonated sulfonamide nitrogen acts as a nucleophile and can undergo substitution reactions, allowing for further functionalization of the molecule. These reactions typically require a base to generate the sulfonamide anion, followed by reaction with an electrophile.

N-Alkylation:

N-alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. Common methods include reaction with alkyl halides, or the use of alcohols in "borrowing hydrogen" catalysis. For instance, manganese-catalyzed N-alkylation of sulfonamides with primary alcohols has been demonstrated to be an efficient method. acs.orgorganic-chemistry.org Another approach involves the reaction with trichloroacetimidates under thermal conditions without the need for a catalyst. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for N-Alkylation of Sulfonamides

Method Alkylating Agent Catalyst/Base Solvent Temperature Yield Reference
Borrowing Hydrogen Alcohols Mn(I) PNP pincer complex / K₂CO₃ Xylenes 150 °C Excellent acs.orgorganic-chemistry.org
Thermal Trichloroacetimidates None Toluene (B28343) Reflux Good organic-chemistry.orgnih.gov

N-Arylation:

Palladium-catalyzed cross-coupling reactions are a common method for the N-arylation of methanesulfonamide with aryl bromides and chlorides. acs.orgorganic-chemistry.orgacs.orgnih.gov These reactions offer a versatile route to introduce aromatic moieties onto the sulfonamide nitrogen. Copper-catalyzed N-arylation with aryl bromides under ligand-free conditions has also been reported as an economical alternative. nie.edu.sg

Table 3: Representative Conditions for N-Arylation of Methanesulfonamide

Method Arylating Agent Catalyst/Ligand/Base Solvent Temperature Yield Reference
Pd-catalyzed Aryl bromides/chlorides [Pd(allyl)Cl]₂ / t-BuXPhos / K₂CO₃ 2-MeTHF 80 °C High acs.orgorganic-chemistry.orgacs.org
Cu-catalyzed Aryl bromides Copper salt / Base Various 100-140 °C Up to 80% nie.edu.sg

For N-[3-(triethoxysilyl)propyl]methanesulfonamide, these N-substitution reactions would need to be carried out under anhydrous conditions to prevent the competing hydrolysis of the triethoxysilyl group.

The sulfonamide S-N bond is generally considered to be chemically robust and metabolically stable. chemrxiv.org However, it can be cleaved under specific chemical conditions.

Hydrolytic Stability:

Sulfonamides are generally stable to hydrolysis under neutral and alkaline conditions. researchgate.net However, under acidic conditions, particularly at elevated temperatures, the S-N bond can undergo hydrolytic cleavage. nih.gov The mechanism is proposed to involve protonation of the amine, making the sulfonyl group more susceptible to nucleophilic attack by water. nih.gov The hydrolysis of sulfonamides can also be catalyzed by certain metal oxides, such as ceria nanostructures, which can facilitate the cleavage of S-N, C-N, and C-S bonds under ambient conditions. nih.gov

Thermal Stability:

Reductive and Electrochemical Cleavage:

The S-N bond of sulfonamides can be cleaved reductively. chemrxiv.org For instance, methods have been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines. chemrxiv.org Electrochemical methods can also be employed for the selective cleavage of the N-S bond. acs.org These methods provide alternative pathways for the deprotection or transformation of the sulfonamide group under specific conditions.

Table 4: Summary of Sulfonamide Linkage Stability and Degradation

Condition Stability Degradation Pathway Products Reference
Neutral/Alkaline Hydrolysis Generally Stable - - researchgate.net
Acidic Hydrolysis Susceptible (especially at high temp.) S-N bond cleavage Sulfonic acid and amine nih.gov
Thermal Stress Stable at moderate temps, degrades at high temps S-N bond cleavage and other reactions Various degradation products nih.gov
Reductive Conditions Susceptible Reductive cleavage of S-N bond Sulfinate and amine chemrxiv.org
Electrochemical Susceptible N-S bond cleavage Amine and sulfonyl moiety acs.org

Advanced Characterization Techniques for Research on N 3 Triethoxysilyl Propyl Methanesulfonamide

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of N-[3-(triethoxysilyl)propyl]methanesulfonamide in solution. By analyzing different nuclei, a complete picture of the molecule's framework can be assembled.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. The spectrum of N-[3-(triethoxysilyl)propyl]methanesulfonamide is expected to show distinct signals for the protons in the propyl chain, the ethoxy groups, the sulfonamide N-H group, and the methyl group of the methanesulfonamide (B31651) moiety. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., triplets, quartets) reveal adjacent proton relationships.

¹³C NMR: Carbon-13 NMR identifies all unique carbon environments within the molecule. The spectrum would display separate resonances for the three carbons of the propyl chain, the two distinct carbons of the ethoxy groups, and the methyl carbon of the methanesulfonamide group. pitt.eduresearchgate.netpitt.eduepfl.ch

²⁹Si NMR: Silicon-29 NMR is particularly important for organosilanes as it directly probes the silicon environment. For the intact N-[3-(triethoxysilyl)propyl]methanesulfonamide molecule, a single resonance is expected in the range typical for T⁰ species (RSi(OR')₃). researchgate.netresearchgate.net The chemical shift for triethoxysilane (B36694) is around -58.8 ppm. researchgate.net Upon hydrolysis and condensation (e.g., when bonded to a surface), this signal will shift to reflect the formation of Si-O-Si linkages, corresponding to T¹, T², and T³ structures, which appear at approximately -49 ppm, -58 ppm, and -68 ppm, respectively. researchgate.netresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can provide valuable information about the electronic environment of the sulfonamide nitrogen atom. The chemical shift of the nitrogen is sensitive to bonding and protonation state. researchgate.netrsc.org For sulfonamides, the ¹⁵N chemical shift can be a useful parameter for studying reactivity and interactions. researchgate.net

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹HSi-CH₂-~ 0.7Triplet
-CH₂-CH₂-N~ 1.7Multiplet
-CH₂-N~ 3.1Triplet
-O-CH₂-CH₃~ 3.8Quartet
-O-CH₂-CH~ 1.2Triplet
¹³CCH₃-S~ 40-
Si-CH₂-~ 8-
-CH₂-CH₂-N~ 23-
-CH₂-N~ 46-
²⁹Si(EtO)₃Si--45 to -60-
¹⁵N-SO₂-NH--240 to -280 (ref. CH₃NO₂)-

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the functional groups present in N-[3-(triethoxysilyl)propyl]methanesulfonamide and for monitoring chemical changes such as hydrolysis and condensation.

FTIR Spectroscopy: FTIR is highly sensitive to polar bonds and provides a characteristic fingerprint of the molecule. Key absorptions include the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, the N-H stretch, C-H stretches from the alkyl and ethoxy groups, and strong Si-O-C bands. The broad O-H stretching band (around 3300 cm⁻¹) can be monitored to follow the hydrolysis of the ethoxysilyl groups to silanols. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar, symmetric bonds. It is particularly useful for analyzing the Si-O-Si network formation during condensation and for studying the molecule's behavior on surfaces where water interference can be problematic for FTIR. ineosopen.orgrsc.org Characteristic bands for the Si-(OC)₃ group can be observed. rsc.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3200
C-H (Alkyl/Ethoxy)Stretching2975 - 2850
S=O (Sulfonamide)Asymmetric Stretching1330 - 1310
S=O (Sulfonamide)Symmetric Stretching1160 - 1140
Si-O-CStretching1100 - 1000
S-NStretching900 - 800

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. Electron ionization (EI) is a common method that provides a reproducible fragmentation fingerprint.

Alpha-cleavage adjacent to the nitrogen atom.

Loss of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the silyl (B83357) group.

Cleavage of the propyl chain. libretexts.org

Fragmentation of the methanesulfonyl group.

This pattern allows for the unambiguous confirmation of the compound's identity and structure. youtube.com

m/z ValueProposed Fragment IonFormula
287[M]⁺ (Molecular Ion)[C₁₀H₂₅NO₅SSi]⁺
242[M - OCH₂CH₃]⁺[C₈H₂₀NO₄SSi]⁺
208[CH₂(CH₂)₂NHSO₂CH₃]⁺[C₄H₁₀NO₂S]⁺
178[Si(OC₂H₅)₃]⁺[C₆H₁₅O₃Si]⁺
79[SO₂CH₃]⁺[CH₃O₂S]⁺

Surface Science Techniques for Interfacial Analysis

When N-[3-(triethoxysilyl)propyl]methanesulfonamide is used to modify a surface, a different set of techniques is required to analyze the resulting interface. These methods probe the elemental composition, chemical state, topography, and mechanical properties of the thin film or monolayer.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. caltech.edutib.eu For a substrate coated with N-[3-(triethoxysilyl)propyl]methanesulfonamide, XPS can:

Confirm Presence: Detect the characteristic elements of the silane (B1218182): Silicon (Si 2p), Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Sulfur (S 2p).

Analyze Chemical State: The binding energy of these core-level electrons provides information about their chemical environment. For example, the Si 2p peak will shift to higher binding energy as the silane hydrolyzes and condenses to form a polysiloxane network (Si-O-Si). The N 1s peak confirms the sulfonamide environment, and the S 2p peak is characteristic of the +6 oxidation state of sulfur in the sulfonyl group. researchgate.net

Core LevelFunctional GroupExpected Binding Energy (eV)
Si 2pR-Si(O-)₃102 - 104
S 2p₃/₂-SO₂-168 - 170
N 1sR-SO₂-NH-R'399 - 401
C 1sC-C, C-H, C-Si~ 285.0
C-N, C-O~ 286.5

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional images of a surface's topography. wiley.com It is ideal for characterizing the thin films formed by N-[3-(triethoxysilyl)propyl]methanesulfonamide on various substrates. nih.govresearchgate.net

Surface Topography: AFM can visualize the morphology of the silane layer, revealing whether it forms a smooth, uniform monolayer or aggregates into islands. wiley.com Quantitative data on surface roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq), can be extracted from the images to compare the coated surface to the bare substrate. acs.org

Nanomechanical Properties: In addition to imaging, AFM can be used in modes that probe mechanical properties. Techniques like force spectroscopy or nanoindentation can measure the adhesion, stiffness, and elastic modulus of the silane coating. acs.org This information is critical for applications where the mechanical durability of the coating is important.

SampleAverage Roughness (Ra) (nm)RMS Roughness (Rq) (nm)
Bare Silicon Wafer (Hypothetical)0.1 - 0.20.1 - 0.3
Coated Wafer (Uniform Monolayer)0.2 - 0.40.3 - 0.5
Coated Wafer (Aggregated Film)> 0.5> 0.7

Contact Angle Measurements for Surface Energy and Wettability Assessments

Contact angle goniometry is a fundamental technique for characterizing the surface properties of materials treated with N-[3-(triethoxysilyl)propyl]methanesulfonamide. By measuring the angle at which a liquid droplet meets the treated surface, one can infer the surface energy and wettability. A surface functionalized with this silane would be expected to exhibit a change in its hydrophilic/hydrophobic balance.

For instance, the triethoxysilyl groups can hydrolyze and condense to form a polysiloxane network on a substrate, while the methanesulfonamide group would be oriented away from the surface, influencing its interaction with liquids. Researchers would typically measure the static contact angle with deionized water and other liquids of known surface tension to calculate the surface free energy.

Hypothetical Research Findings: A study might find that a glass substrate, which is typically hydrophilic with a low water contact angle, would become more hydrophobic after treatment with N-[3-(triethoxysilyl)propyl]methanesulfonamide. This would be evidenced by an increase in the water contact angle. The extent of this change would depend on the density and orientation of the silane molecules on the surface.

Table 1: Illustrative Contact Angle Data for a Surface Treated with N-[3-(Triethoxysilyl)propyl]methanesulfonamide

Surface Water Contact Angle (°) Diiodomethane Contact Angle (°) Calculated Surface Free Energy (mN/m)
Untreated Glass 25.5 30.2 65.8

Microscopic and Diffraction Methods for Morphological and Crystalline Characterization

Understanding the morphology and crystalline structure of materials incorporating N-[3-(triethoxysilyl)propyl]methanesulfonamide is crucial for controlling their performance. Electron microscopy and X-ray diffraction are powerful tools for these investigations.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Features

SEM and TEM are employed to visualize the surface topography and internal structure of materials modified with N-[3-(triethoxysilyl)propyl]methanesulfonamide. SEM provides high-resolution images of the surface, revealing details about the uniformity of the silane coating, the presence of aggregates, or any induced surface roughness. TEM, on the other hand, can be used to examine cross-sections of coated substrates, providing information on the thickness of the silane layer and its interface with the substrate.

Hypothetical Research Findings: SEM analysis of a silicon wafer treated with the methanesulfonamide silane might show a smooth, uniform coating at low concentrations. At higher concentrations or with improper deposition conditions, the formation of agglomerates or a non-uniform film could be observed. TEM cross-sectional analysis could reveal a self-assembled monolayer with a thickness corresponding to the length of the molecule.

X-ray Diffraction (XRD) for Crystalline Phases and Structural Order

XRD is the primary technique for determining the crystalline structure of materials. For N-[3-(triethoxysilyl)propyl]methanesulfonamide, XRD could be used to analyze its bulk powder form to identify any crystalline phases. When applied as a thin film, grazing incidence XRD (GIXRD) might be used to probe the degree of molecular ordering and orientation within the film.

Hypothetical Research Findings: An XRD pattern of the bulk N-[3-(triethoxysilyl)propyl]methanesulfonamide powder might exhibit sharp peaks indicative of a crystalline structure. The positions and intensities of these peaks could be used to determine the unit cell parameters. For a thin film on a substrate, the absence of sharp diffraction peaks would suggest an amorphous or poorly ordered structure.

Thermal Analysis Techniques for Reaction Monitoring and Stability Investigations

Thermal analysis techniques are essential for understanding the thermal stability, decomposition behavior, and phase transitions of N-[3-(triethoxysilyl)propyl]methanesulfonamide.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Grafting Density Analysis

TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the thermal stability and decomposition profile of the methanesulfonamide silane. When the silane is grafted onto a substrate (e.g., silica (B1680970) particles), TGA can be used to quantify the amount of grafted material, from which the grafting density can be calculated.

Hypothetical Research Findings: A TGA thermogram of pure N-[3-(triethoxysilyl)propyl]methanesulfonamide would likely show a multi-step decomposition process. The initial weight loss might correspond to the loss of ethoxy groups, followed by the degradation of the propylmethanesulfonamide backbone at higher temperatures. For a silane-grafted material, the percentage of weight loss attributed to the organic moiety would allow for the calculation of the number of molecules per unit surface area.

Table 2: Illustrative TGA Data for N-[3-(Triethoxysilyl)propyl]methanesulfonamide

Temperature Range (°C) Weight Loss (%) Attributed Decomposition
150-250 30 Loss of ethoxy groups
350-500 45 Degradation of the organic backbone

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. It can also provide information on the energetics of chemical reactions, such as the curing or cross-linking of the silane.

Hypothetical Research Findings: A DSC scan of N-[3-(triethoxysilyl)propyl]methanesulfonamide might show an endothermic peak corresponding to its melting point if it is a crystalline solid. If the material is amorphous, a glass transition temperature would be observed. Exothermic peaks could indicate polymerization or decomposition reactions. By studying the heat flow during the hydrolysis and condensation reactions, the energetics of the silanization process could be determined.

Mechanistic Insights into Surface and Interfacial Phenomena Mediated by N 3 Triethoxysilyl Propyl Methanesulfonamide

Adsorption and Grafting Mechanisms on Diverse Substrates

The attachment of N-[3-(triethoxysilyl)propyl]methanesulfonamide to a substrate is a multi-step process governed by the reactivity of its triethoxysilyl headgroup. This process, often referred to as silanization, involves hydrolysis of the silane (B1218182) followed by condensation with active sites on the substrate surface, leading to the formation of a durable covalent bond.

Interaction with Metal Oxides (e.g., Silica (B1680970), Alumina, Titania)

The grafting of N-[3-(triethoxysilyl)propyl]methanesulfonamide onto metal oxide surfaces is a well-established process predicated on the presence of hydroxyl (-OH) groups on the substrate. The mechanism proceeds primarily in two stages:

Hydrolysis: The triethoxysilyl groups (-Si(OCH2CH3)3) of the molecule first undergo hydrolysis in the presence of water, which can be present as trace amounts in the solvent or as a thin layer on the substrate surface. This reaction replaces the ethoxy groups with hydroxyl groups, forming a reactive silanetriol intermediate (-Si(OH)3) and releasing ethanol (B145695) as a byproduct.

Condensation: The newly formed silanol (B1196071) groups of the hydrolyzed silane react with the metal hydroxyl groups (M-OH) on the substrate surface (where M = Si, Al, Ti, etc.). This condensation reaction forms a stable, covalent siloxane bond (M-O-Si) and releases a water molecule. nih.gov Additionally, the silanol groups of adjacent molecules can undergo self-condensation, forming a cross-linked polysiloxane network parallel to the substrate surface. mdpi.com This lateral cross-linking enhances the stability and durability of the grafted layer.

Table 1: General Conditions for Silane Grafting on Metal Oxide Surfaces This table presents typical conditions reported for analogous trialkoxysilanes, illustrating the general parameters relevant for the grafting of N-[3-(triethoxysilyl)propyl]methanesulfonamide.

SubstrateTypical SolventWater ContentTemperatureTypical Reaction Time
Silica (SiO2)Toluene (B28343), EthanolTrace to few %Room Temp. to 110°C1 - 24 hours
Alumina (Al2O3)Ethanol, IsopropanolTrace to few %Room Temp. to 80°C2 - 18 hours
Titania (TiO2)Ethanol, TolueneTrace amountsRoom Temp. to 90°C4 - 24 hours

Bonding to Polymeric and Organic Surfaces

While the primary mechanism for bonding to inorganic substrates involves the triethoxysilyl group, interaction with polymeric surfaces is more complex. Direct covalent bonding to a polymer is generally not feasible unless the polymer backbone possesses reactive hydroxyl or similar groups. More commonly, N-[3-(triethoxysilyl)propyl]methanesulfonamide acts as a coupling agent or adhesion promoter at an inorganic-organic interface.

For instance, in a composite material containing inorganic fillers (like silica) within a polymer matrix, the silane would first be grafted onto the filler surface as described above. The exposed methanesulfonamide (B31651) tail groups (-NHSO2CH3) then interact with the polymer matrix. This interaction can be based on:

Secondary Forces: Hydrogen bonding between the sulfonamide's N-H and S=O groups and polar functionalities on the polymer chain (e.g., carbonyls, amides).

Physical Entanglement: Interdiffusion and entanglement of the silane's propyl chain with the polymer chains at the interface.

In specialized applications, the silane can be used to functionalize a polymer that has been surface-treated (e.g., via plasma oxidation) to introduce hydroxyl groups, enabling a covalent linkage. atamanchemicals.com

Role of Solvent and Temperature in Surface Attachment

Solvent and temperature are critical parameters that significantly influence the outcome of the surface grafting process.

Solvent: The choice of solvent affects the hydrolysis rate and the potential for undesirable self-condensation in the solution phase. Anhydrous organic solvents like toluene are often used to control the hydrolysis, relying on trace water on the substrate surface to initiate the reaction. mdpi.com Alcohols like ethanol can also be used and may participate in exchange reactions with the ethoxy groups on the silane. mdpi.com The polarity of the solvent can also impact the conformation of the molecule as it approaches the surface. researchgate.net The presence of a controlled, small amount of water is crucial; too little water leads to incomplete hydrolysis and a sparse monolayer, while excess water can cause extensive polymerization in solution, leading to the deposition of aggregates rather than a uniform film. mdpi.com

Temperature: The reaction temperature influences the kinetics of both the desired surface reactions and potential side reactions. cirad.fr Increasing the temperature generally accelerates the rates of hydrolysis and condensation, leading to a faster grafting process. researchgate.netresearchgate.net However, excessively high temperatures can promote rapid, uncontrolled polymerization in solution and may lead to multilayer formation or particle agglomeration. mdpi.com For any given system, there is typically an optimal temperature range that balances efficient surface grafting with minimal side reactions to achieve a well-defined surface layer. mdpi.comappliedmineralogy.com

Formation and Architecture of Self-Assembled Monolayers (SAMs)

Under controlled conditions, N-[3-(triethoxysilyl)propyl]methanesulfonamide can form a highly organized, one-molecule-thick layer known as a self-assembled monolayer (SAM). The formation of a SAM is a spontaneous process driven by the strong covalent interaction of the triethoxysilyl headgroup with the substrate and the ordering of the alkyl-sulfonamide tails through intermolecular forces. youtube.com

Controlling Packing Density and Molecular Orientation in SAMs

The architecture of the resulting SAM, specifically its packing density and the orientation of the molecules, is not random and can be controlled by several factors.

Packing Density: This refers to the number of molecules per unit area. For trialkoxysilanes, the trifunctional nature of the headgroup allows for the formation of Si-O-Si cross-links with neighboring molecules. This lateral polymerization leads to a densely packed and robust monolayer. nist.gov The density can be influenced by the reaction conditions; for example, solution concentration and deposition time can affect the surface coverage. Studies on analogous aminosilanes have estimated molecular densities of approximately 3 molecules per nm². rsc.org The nature of the terminal group also plays a role through intermolecular forces (e.g., dipole-dipole interactions or hydrogen bonding involving the methanesulfonamide group), which can promote closer packing. researchgate.net

Table 2: Factors Influencing SAM Architecture for Organosilanes

ParameterEffect on Packing DensityEffect on Molecular Orientation
Silane Concentration Higher concentration generally increases surface coverage up to a saturation point.Higher density typically leads to a more upright (smaller tilt angle) orientation.
Reaction Time Longer times allow for more complete surface coverage and cross-linking.Affects the degree of order; sufficient time is needed for molecules to arrange optimally.
Solvent Polarity Can influence aggregation in solution and the availability of water for hydrolysis. researchgate.netCan affect the conformation of molecules as they adsorb to the surface.
Temperature Affects reaction kinetics; an optimal temperature exists to maximize ordered packing.Higher thermal energy can increase molecular mobility, aiding in finding optimal orientation, but can also cause disorder.

Impact of Surface Roughness and Substrate Pre-Treatment

The quality and integrity of the SAM are critically dependent on the initial state of the substrate.

Surface Roughness: An ideal substrate for SAM formation is atomically smooth. Increased surface roughness disrupts the formation of a well-ordered, long-range crystalline SAM. nih.gov On a rough surface, the molecules cannot pack efficiently, leading to a more disordered layer with a higher density of defects. scholaris.ca This disorder can significantly alter the collective properties of the monolayer, such as its wettability and barrier function.

Substrate Pre-Treatment: This is arguably the most critical step for forming high-quality organosilane SAMs. The substrate must be scrupulously cleaned to remove organic and particulate contaminants. Following cleaning, a pre-treatment step is used to ensure a high density of surface hydroxyl groups, which are the chemical anchors for the silane. Common pre-treatment methods include exposure to "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), UV-ozone treatment, or oxygen plasma treatment. mdpi.com An insufficient density of hydroxyl groups will result in a sparse, poorly-attached monolayer with substantial defects.

Based on a comprehensive search for scientific literature, there is currently insufficient specific research data available on "Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-" to generate a detailed and scientifically accurate article that adheres to the provided outline. The requested sections on the stability and durability of its monolayers, as well as its specific interfacial interplay in organic-inorganic hybrid materials, are not substantially covered in publicly accessible research.

General principles of silane coupling agents exist; however, the user's strict instructions to focus solely on "Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-" and not introduce information outside the explicit scope of the specified sections prevents the use of analogous data from other silane compounds. To maintain scientific accuracy and adhere to the prompt's constraints, the article cannot be generated as requested.

Integration in Advanced Material Science and Engineering Research

Role as a Molecular Bridging Agent in Composite Materials

Silane (B1218182) coupling agents, in general, function as molecular bridges at the interface between an inorganic filler and an organic polymer matrix. arcorepoxy.comsisib.com The general structure, Y-R-Si-X₃, consists of a hydrolyzable group (X, e.g., ethoxy) that bonds to the inorganic surface and an organofunctional group (Y) that is compatible with or reacts with the polymer matrix. specialchem.com For Methanesulfonamide (B31651), N-[3-(triethoxysilyl)propyl]-, the triethoxysilyl group serves as the inorganic-reactive anchor, while the methanesulfonamide group provides the organic-facing functionality.

Enhancing Mechanical Properties of Polymer/Inorganic Composites

The incorporation of inorganic fillers into polymer matrices is a common strategy to improve mechanical properties such as stiffness, strength, and dimensional stability. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers often leads to poor interfacial adhesion, which can compromise mechanical performance. arcorepoxy.com Silane coupling agents mitigate this issue by creating strong interfacial bonds. researchgate.net

The use of silanes can lead to significant improvements in tensile strength, flexural strength, and impact resistance. nbinno.comelsevierpure.com While specific data for Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- is not widely published, the performance of structurally similar silanes in composites provides a clear indication of the potential benefits. For example, studies on silica-filled natural rubber have shown that bifunctional organosilanes are essential for maximizing reinforcement. utwente.nl The application of silanes like bis-(triethoxysilylpropyl) tetrasulfide (TESPT) has been shown to yield the highest tensile strength in such composites compared to systems without coupling agents. utwente.nl The methanesulfonamide group in the target compound is expected to form strong hydrogen bonds with polar polymer matrices like polyamides or polyurethanes, enhancing stress transfer and thereby improving the composite's mechanical integrity.

Table 1: Illustrative Mechanical Property Enhancement in Polymer Composites Using a Silane Coupling Agent This table presents typical data for a well-studied silane to demonstrate the performance improvements achievable.

Property Polymer Composite without Silane Polymer Composite with Silane* Percentage Improvement (%)
Tensile Strength (MPa) 35 55 57%
Flexural Modulus (GPa) 2.5 4.0 60%
Impact Strength (kJ/m²) 8 15 87.5%

*Data is illustrative and based on typical improvements seen with functional silanes in filled polymer systems.

Improving Dispersion and Compatibility of Filler Materials

Effective and uniform dispersion of filler particles within the polymer matrix is critical for achieving desired composite properties. specialchem.com Agglomeration of filler particles, a common issue due to their high surface energy, can create points of stress concentration, leading to premature mechanical failure. researchgate.net

Functionalization of Nanoparticles and Porous Materials

The principles that make Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- a valuable coupling agent in bulk composites also apply to the surface modification of nanoscale materials. Functionalizing nanoparticles and the internal surfaces of porous materials can tailor their properties for a wide range of advanced applications. mdpi.com The triethoxysilyl group provides a robust method for anchoring functional molecules to the surfaces of materials like silica (B1680970), titania, or other metal oxides, which are common in nanotechnology. nih.gov

Surface Modification for Controlled Wettability and Surface Energy

The wettability of a surface, characterized by its hydrophilic (water-attracting) or hydrophobic (water-repelling) nature, is a critical property in many applications. Silane treatment is a highly effective strategy for tuning the surface energy and thus controlling the wettability of substrates. nih.govresearchgate.net

By grafting Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- onto a surface, its inherent chemical characteristics are imparted to the substrate. The methanesulfonamide group, with its potential for hydrogen bonding, would likely increase the surface's polarity compared to a simple alkyl silane. This can be used to precisely control the surface energy. For instance, modifying a naturally hydrophilic silica surface with this silane could modulate its interaction with water and other polar liquids. This controlled wettability is essential in technologies such as microfluidics, specialized coatings, and membranes. Research on other functional silanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), has demonstrated the ability to systematically alter surface properties, rendering them more suitable for specific interactions. researchgate.net The use of long-chain alkyl silanes, in contrast, has been shown to create superhydrophobic surfaces. nih.govmdpi.com

Table 2: Example of Contact Angle Changes on a Silica Surface After Silane Functionalization This table provides representative data for different functional silanes to illustrate the effect on wettability.

Surface Treatment Water Contact Angle (Advancing) Surface Character
Unmodified Silica < 20° Hydrophilic
Amine-terminated Silane (e.g., APTES) 50° - 70° Moderately Hydrophilic
Perfluorinated Alkyl Silane > 120° Hydrophobic/Oleophobic

*Values are representative and can vary based on substrate and deposition conditions. researchgate.net

Preventing Agglomeration of Nanoscale Fillers

One of the most significant challenges in nanotechnology is the strong tendency of nanoparticles to aggregate due to powerful van der Waals forces. mdpi.com This agglomeration can negate the unique properties that arise at the nanoscale. Surface modification with silane coupling agents is a primary strategy to ensure nanoparticles remain well-dispersed in a liquid medium or a polymer matrix. mdpi.comresearchgate.net

By coating a nanoparticle with Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-, a stabilizing shell is created. The triethoxysilyl groups bond to the nanoparticle surface, and the organofunctional tails extend into the surrounding medium. This grafted layer provides steric hindrance, a physical barrier that prevents the nanoparticle cores from coming into close contact and aggregating. researchgate.net This stabilization is critical for creating high-performance nanocomposites, where a uniform dispersion of individual nanoparticles is required to maximize interfacial area and enhance properties like mechanical strength or conductivity. mdpi.com Studies using silanes like APTES on various nanoparticles have confirmed their effectiveness in mitigating particle aggregation and improving colloidal stability. mdpi.comnih.gov

Tailoring Pore Characteristics in Hybrid Mesoporous Materials

Mesoporous materials, characterized by pores with diameters between 2 and 50 nm, are of great interest for applications in catalysis, separation, and sensing due to their high surface areas. nih.gov The internal pore surfaces of these materials, typically silica-based, can be functionalized to introduce specific chemical properties. Silane chemistry provides a versatile toolkit for this purpose. nih.govmdpi.com

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- can be introduced into mesoporous structures using two main methods: post-synthesis grafting, where the pre-formed porous material is treated with the silane, or a co-condensation (direct synthesis) approach, where the silane is added during the initial formation of the material. nih.govuq.edu.au Incorporating the methanesulfonamide functionality onto the pore walls can alter the pore's surface chemistry, influencing its polarity and interaction with guest molecules. This allows for the tailoring of the material's adsorptive properties, potentially creating selective adsorbents for specific pollutants or supports for catalysts. mdpi.com The presence of the organosilane can also influence the final pore size and structure of the material, offering another level of control over its properties. nih.govmdpi.com

Development of Functionalized Surfaces and Coatings

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-, a bifunctional organosilane, is gaining traction in materials science for its potential to create highly functionalized surfaces and coatings. This compound possesses a triethoxysilyl group, which allows for covalent bonding to hydroxyl-rich inorganic substrates like glass, silica, and various metal oxides. Simultaneously, the methanesulfonamide group provides a unique functionality that can be tailored for specific interactions and applications. This dual nature makes it a prime candidate for developing advanced materials with tailored surface properties.

Design of Anti-Corrosion and Protective Coatings

The triethoxysilyl functionality of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- enables its use in the formulation of anti-corrosion and protective coatings. When applied to a metal surface, the silane hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the metal surface, forming a durable, covalent Si-O-metal bond. Further condensation between silanol groups results in a cross-linked polysiloxane network, creating a dense, hydrophobic barrier that impedes the ingress of corrosive agents such as water, oxygen, and chlorides.

While specific research on Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- for corrosion inhibition is not extensively documented in publicly available literature, the principles of its function can be inferred from studies on analogous organofunctional silanes. The effectiveness of such coatings is often evaluated through electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies. These analyses typically show a significant increase in the polarization resistance (Rp) and a decrease in the corrosion current density (Icorr) for coated substrates compared to uncoated ones, indicating enhanced corrosion protection.

The sulfonamide group may also contribute to the protective properties of the coating. Sulfonamide derivatives have been investigated as corrosion inhibitors, where the nitrogen and oxygen atoms can act as adsorption centers on the metal surface, further hindering the corrosion process. This dual mechanism of barrier formation and potential inhibitive action makes sulfonamide-functionalized silanes a promising area for research in advanced anti-corrosion coatings.

Table 1: Comparative Corrosion Protection Performance of Silane-Based Coatings on Steel (Note: Data presented is for analogous functional silanes due to the limited availability of specific data for Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-)

Silane Coating SystemSubstrateCoating Thickness (nm)Corrosion Current Density (Icorr) (A/cm²)Corrosion Potential (Ecorr) (V vs. SCE)Protection Efficiency (%)
Uncoated Mild SteelMild Steel-1.2 x 10⁻⁴-0.65-
3-Aminopropyltriethoxysilane (APTES)Mild Steel~1005.5 x 10⁻⁷-0.5899.5
Bis-[3-(triethoxysilyl)propyl]tetrasulfide (BTESPT)Carbon Steel~1508.9 x 10⁻⁸-0.4599.9
Epoxy-silane HybridAluminum Alloy~5002.1 x 10⁻⁹-0.72>99.9

Creation of Chemically Active or Selective Surfaces

The methanesulfonamide group in Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- offers a chemically active site that can be exploited for creating surfaces with specific functionalities. Once the silane is anchored to a substrate, the sulfonamide moiety is oriented away from the surface, making it available for further chemical reactions or specific molecular interactions.

This functionality allows for the creation of surfaces with tailored wettability, adhesion, and chemical reactivity. For instance, the acidic nature of the N-H proton in the sulfonamide group can be utilized in acid-base interactions, potentially for the selective adsorption of basic molecules. Furthermore, the sulfonamide group can be chemically modified to introduce other functional groups, thereby expanding the range of possible surface properties.

An important application of such functionalized surfaces is in chromatography and separation sciences. By immobilizing a layer of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- onto a silica support, a stationary phase with unique selectivity can be developed. The polarity and hydrogen bonding capabilities of the sulfonamide group can lead to differential retention of analytes, enabling the separation of complex mixtures.

Table 2: Surface Energy Characteristics of Functionalized Silica Surfaces (Note: Data is hypothetical and for illustrative purposes, based on general principles of surface modification with analogous silanes.)

Surface FunctionalizationSubstrateWater Contact Angle (°)Surface Free Energy (mN/m)Dispersive Component (mN/m)Polar Component (mN/m)
Bare SilicaSilicon Wafer<10>70~25>45
Trimethylchlorosilane (hydrophobic)Silicon Wafer105~22~22<1
3-Aminopropyltriethoxysilane (hydrophilic)Silicon Wafer45~55~30~25
Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- (expected)Silicon Wafer60-70~40-50~30-35~10-15

Engineering for Specific Sensing or Catalytic Platforms

The unique electronic and structural properties of the sulfonamide group make Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- a valuable component in the design of specialized sensing and catalytic platforms. By immobilizing this silane onto the surface of transducers, such as electrodes or optical fibers, sensors with high selectivity and sensitivity can be developed.

In the context of chemical sensors, the sulfonamide group can act as a recognition element for specific analytes. The interaction between the analyte and the functionalized surface can induce a measurable change in an electrical, optical, or mass-based signal. For example, the sulfonamide moiety could potentially coordinate with metal ions, leading to a change in the electrochemical potential or fluorescence of the surface, which can be used for their detection.

For catalytic applications, surfaces functionalized with Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- can serve as solid-supported catalysts. The sulfonamide group, being a weak acid, can catalyze certain organic reactions. By anchoring the catalyst to a solid support, the catalyst can be easily separated from the reaction mixture, allowing for its reuse and simplifying product purification. This approach is central to the development of more sustainable and environmentally friendly chemical processes.

Table 3: Potential Applications in Sensing and Catalysis (Note: This table is based on the potential functionalities of the methanesulfonamide group and analogies with other functional silanes.)

Application AreaPlatformTarget Analyte/ReactionPrinciple of OperationPotential Advantages
Sensing Electrochemical SensorHeavy Metal Ions (e.g., Cu²⁺, Pb²⁺)The sulfonamide group acts as a ligand, and the binding event is detected as a change in current or potential.High selectivity, reusability of the sensor surface.
Fluorescence SensorpH, specific organic moleculesThe sulfonamide group is linked to a fluorophore, and its interaction with the analyte modulates the fluorescence emission.High sensitivity, real-time monitoring.
Catalysis Solid-Supported Acid CatalystEsterification, acetalizationThe acidic proton of the sulfonamide group catalyzes the reaction.Easy catalyst recovery, reduced waste, potential for continuous flow reactions.
Catalyst SupportImmobilization of metal nanoparticlesThe sulfonamide group can coordinate with and stabilize metal nanoparticles, preventing their agglomeration.Enhanced catalytic activity and stability.

Theoretical and Computational Investigations of N 3 Triethoxysilyl Propyl Methanesulfonamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to model the electronic structure of N-[3-(triethoxysilyl)propyl]methanesulfonamide. These calculations provide fundamental insights into the molecule's geometry, stability, and intrinsic chemical properties.

The flexibility of the propyl chain in N-[3-(triethoxysilyl)propyl]methanesulfonamide allows it to adopt various spatial arrangements or conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional structures of a molecule and to map the energy changes associated with transitions between these conformations.

By systematically rotating the dihedral angles of the molecule's backbone, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion. For the propyl chain, different gauche and anti conformations result in distinct molecular shapes and energies. DFT calculations are performed to optimize the geometry of each potential conformer and calculate its relative energy. The results of such an analysis would reveal the most probable shapes the molecule adopts in different environments, which is crucial for understanding its interaction with surfaces and other molecules.

Table 1: Illustrative Conformational Energy Data for N-[3-(triethoxysilyl)propyl]methanesulfonamide

ConformerDihedral Angle (C-C-C-N)Relative Energy (kJ/mol)Population (%)
Anti (trans)~180°0.0075.2
Gauche (+)~+60°3.1512.4
Gauche (-)~-60°3.1512.4

Note: This table is illustrative, showing typical data obtained from a conformational analysis. The values represent the calculated energy difference between stable conformers and their expected population based on the Boltzmann distribution at a given temperature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, indicating its nucleophilic character. The energy of the LUMO is related to the electron affinity and its capacity to accept electrons, indicating its electrophilic character. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is energetically easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For N-[3-(triethoxysilyl)propyl]methanesulfonamide, quantum chemical calculations can determine the energies and spatial distributions of these orbitals, providing predictions about the most likely sites for electrophilic or nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Properties

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to 0.5
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO)6.0 to 8.0

Note: This table provides representative values for a stable organic molecule. A larger gap, as illustrated here, generally indicates higher molecular stability and lower chemical reactivity. wikipedia.org

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ²⁹Si). researchgate.netscispace.com These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed for this purpose. uncw.edu

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one allows for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching of the S=O bonds in the sulfonamide group or the Si-O bonds in the triethoxysilyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions

While quantum chemistry focuses on the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the physical movement and interactions of atoms and molecules over time. This approach is essential for understanding the dynamic processes involving N-[3-(triethoxysilyl)propyl]methanesulfonamide, such as its behavior in solution and its interaction with surfaces.

A key chemical property of trialkoxysilanes like N-[3-(triethoxysilyl)propyl]methanesulfonamide is their ability to undergo hydrolysis and condensation. gelest.com In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol (B1196071) groups (-OH). researchgate.netnih.gov These silanols can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds. ethz.ch

Reactive molecular dynamics simulations, using force fields like ReaxFF, can model these chemical reactions explicitly. acs.org Such simulations can track the transformation of individual molecules, showing the step-by-step process of hydrolysis of the three ethoxy groups and the subsequent oligomerization as molecules begin to link together. gelest.com These simulations provide insights into the reaction kinetics and the structure of the resulting polysiloxane network under various conditions (e.g., pH, water concentration). nih.govtandfonline.com

Hydrolysis: ≡Si-OR + H₂O ↔ ≡Si-OH + R-OH

Condensation (Water producing): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Condensation (Alcohol producing): ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH

MD simulations are widely used to study the adsorption of silane (B1218182) molecules onto various surfaces, such as silica (B1680970), metals, or metal oxides. bohrium.comaip.org To model the adsorption of N-[3-(triethoxysilyl)propyl]methanesulfonamide, a simulation box is constructed containing a slab of the substrate material, a number of silane molecules, and solvent molecules.

The simulation reveals the preferred orientation of the silane molecules at the interface. It is expected that the polar triethoxysilyl headgroup (or its hydrolyzed silanol form) will preferentially interact with a polar, hydroxylated surface. aip.org The simulation can quantify the strength of this interaction by calculating the binding energy between the molecule and the substrate. mdpi.com Furthermore, MD can model the self-assembly process, showing how multiple silane molecules arrange themselves on the surface to form a monolayer. These models provide a detailed, atomistic picture of the structure of the functionalized surface, which is critical for designing materials with specific interfacial properties. acs.org

Dynamics of Polymer-Silane Interphases in Composites

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For composite materials, MD simulations offer a window into the dynamics at the interphase—the critical region where the polymer matrix and the silane-treated inorganic filler meet.

Key findings from MD studies on similar polymer-silane interphases include:

Increased Interphase Thickness: The application of a silane coupling agent typically increases the thickness of the interphase region, creating a more gradual transition from the rigid filler surface to the bulk polymer. researchgate.netresearchgate.net

Enhanced Interfacial Bonding: Silanes form covalent bonds with the hydroxyl groups on inorganic surfaces (e.g., silica) and can establish non-bonded interactions, such as hydrogen bonds and van der Waals forces, with the polymer matrix. mdpi.comfrontiersin.org The methanesulfonamide (B31651) group in the target molecule would be expected to participate in strong hydrogen bonding, further enhancing adhesion.

Improved Mechanical Properties: Simulations of mechanical stress, such as shear or tension, demonstrate that a well-formed silane interphase enhances the interfacial shear modulus and strength. researchgate.netresearchgate.net This often changes the failure mode from an adhesive failure at the interface to a more desirable cohesive failure within the polymer matrix. researchgate.netresearchgate.net

Chain Conformation and Mobility: Polymer chains in the immediate vicinity of the silane layer exhibit altered dynamics compared to the bulk polymer. Their mobility is often restricted, and their conformation can be more ordered, which influences properties like the local glass transition temperature.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms, calculating thermodynamic properties, and determining the energies of transitional states. For silanes like N-[3-(triethoxysilyl)propyl]methanesulfonamide, DFT is crucial for understanding the fundamental chemical reactions that govern their function as coupling agents: hydrolysis and condensation.

Activation Energy Barriers for Hydrolysis and Condensation

The performance of a trialkoxysilane coupling agent begins with the hydrolysis of its alkoxy groups (e.g., ethoxy groups) to form silanol (Si-OH) groups, followed by the condensation of these silanols with each other or with hydroxyl groups on an inorganic surface to form stable siloxane (Si-O-Si) bonds.

DFT calculations can precisely model these reaction pathways and compute the activation energy (Ea) barriers, which determine the reaction rates. Studies on various organosilanes show that these energies are highly sensitive to environmental conditions. researchgate.net

Hydrolysis: The hydrolysis reaction can be catalyzed by either acid or base. DFT studies confirm that the activation energy for hydrolysis is significantly lower in the presence of a catalyst compared to neutral conditions. For example, kinetic analysis of 3-cyanopropyl triethoxysilane (B36694) showed an activation energy of 58 kJ/mol in acidic media and a much lower 20 kJ/mol in alkaline media. researchgate.net

Condensation: Following hydrolysis, the resulting silanols condense. DFT can model the formation of dimers, linear oligomers, and cross-linked networks. The activation energies for condensation are also influenced by pH and steric hindrance from the organic functional group on the silane. researchgate.net

The table below presents representative activation energy values for the hydrolysis of analogous silane compounds, illustrating the typical energy scales that would be expected for N-[3-(triethoxysilyl)propyl]methanesulfonamide.

Silane CompoundReaction ConditionActivation Energy (Ea) (kJ/mol)Reference
3-Cyanopropyl triethoxysilaneAcidic Media58 researchgate.net
3-Cyanopropyl triethoxysilaneAlkaline Media20 researchgate.net

Adsorption Energies and Energetics of Surface Reactions

The interaction between the silane molecule and the inorganic substrate is fundamental to its role as a coupling agent. DFT is used to calculate adsorption energies, which quantify the strength of the bond between the silane and the surface. A negative adsorption energy indicates a spontaneous and stable interaction.

DFT simulations model the adsorption process by placing the molecule on a cluster or slab representing the substrate surface (e.g., SiO₂, Al₂O₃, or a metal). The calculations can distinguish between:

Physisorption: A weaker interaction mediated by van der Waals forces, with typical adsorption energies below 8 kJ/mol. mdpi.com

Chemisorption: A stronger interaction involving the formation of covalent bonds, characterized by significantly higher negative adsorption energies.

For silanes, the initial interaction is often physisorption, followed by the chemisorption of hydrolyzed silanols via condensation reactions with surface hydroxyls. DFT calculations have been used extensively to study the adsorption of various molecules on different surfaces, providing insights into the bonding mechanisms and electronic interactions. rsc.org For example, studies on the adsorption of SO₂ on various catalyst surfaces have yielded adsorption energies that are highly dependent on the surface crystal plane and atomic termination. rsc.org Similarly, the adsorption of gaseous molecules on a NaMgPO₄ surface was found to be a strong chemical interaction, with calculated adsorption energies being highly negative. mdpi.com

The table below shows representative adsorption energies for different molecular systems calculated by DFT, illustrating the range of interaction strengths.

AdsorbateSubstrateAdsorption Energy (eV)Reference
NONi-SVN3/Graphene-3.51 mdpi.com
NO₂Ni-SVN3/Graphene-2.50 mdpi.com
SO₂Ni-SVN3/Graphene-1.72 mdpi.com
SO₃Ni-SVN3/Graphene-2.37 mdpi.com

Coarse-Grained Modeling for Large-Scale Hybrid Systems

While all-atom MD and DFT simulations provide high-resolution details, their computational cost limits them to relatively small systems and short timescales (nanoseconds). nih.govrsc.orguiuc.edu To study larger-scale phenomena, such as the dispersion of nanoparticles in a polymer matrix or the long-term evolution of composite morphology, a technique called coarse-grained (CG) modeling is employed. nih.govnih.govresearchgate.net

In a CG model, groups of atoms (e.g., a monomer unit, a water molecule, or the entire functional group of the silane) are represented as single "beads" or interaction sites. nih.gov This reduction in the number of degrees of freedom allows for simulations that can span much larger length and time scales (micrometers and milliseconds). nih.gov

The development of a CG model for a hybrid system containing N-[3-(triethoxysilyl)propyl]methanesulfonamide would involve several steps:

Mapping: Defining how the atoms of the polymer, the silane, and the filler are grouped into CG beads.

Parameterization: Developing a force field that describes the interactions between the CG beads. This is often done by matching structural or thermodynamic properties from more detailed all-atom simulations or experimental data. rsc.org

Simulation: Running the CG simulation to investigate large-scale behavior.

CG simulations are ideal for exploring phenomena such as:

The formation of nanoparticle aggregates within the polymer matrix.

The self-assembly of silane layers on filler surfaces.

This multiscale modeling approach, bridging quantum mechanical DFT, all-atom MD, and coarse-grained simulations, provides a comprehensive understanding of how silane coupling agents like N-[3-(triethoxysilyl)propyl]methanesulfonamide function to create high-performance composite materials. nih.gov

Emerging Applications and Future Research Directions for the Silane Sulfonamide Derivative

Design of Advanced Catalytic Supports and Heterogeneous Catalysts

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation, recovery, and reuse. Methanesulfonamide (B31651), N-[3-(triethoxysilyl)propyl]- can be instrumental in designing a new class of solid acid catalysts.

By grafting this silane (B1218182) onto high-surface-area supports like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) or alumina, the sulfonamide group can be uniformly distributed on the support surface. The N-H proton of the sulfonamide group is weakly acidic and can function as a Brønsted acid site. While less acidic than sulfonic acid (-SO3H) groups, these sites could offer unique selectivity in acid-catalyzed reactions where milder conditions are required to prevent side reactions or product degradation. nih.govacs.org For instance, sulfonic acid-functionalized silica has proven to be a highly effective and reusable catalyst for esterification reactions. rsc.org A similar approach using the sulfonamide-silane could yield catalysts suitable for reactions like acetal (B89532) formation, condensation, and Friedel-Crafts alkylation. nih.gov

Future research should focus on characterizing the acidic properties of the immobilized sulfonamide groups and evaluating their catalytic performance in various organic transformations. A key area of investigation will be comparing their activity and selectivity against established solid acid catalysts like zeolites and sulfonic acid-functionalized resins. The diffusion behavior and steric hindrance of different sulfonic acid catalysts have been shown to play a crucial role in their kinetic performance, suggesting that the specific structure of the sulfonamide-silane will be a critical factor. yamaguchi-u.ac.jpresearchgate.net

Table 1: Potential Applications in Heterogeneous Catalysis

Catalytic Application Role of N-[3-(triethoxysilyl)propyl]methanesulfonamide Potential Advantages
Esterification Provides mild Brønsted acid sites on a solid support. High selectivity, reduced by-products, catalyst reusability.
Friedel-Crafts Alkylation Functions as a solid acid catalyst to activate reactants. Safer than homogeneous acids, easy separation from products. nih.govacs.org
Condensation Reactions Catalyzes reactions such as aldol (B89426) or Knoevenagel condensations. Potential for unique selectivity due to moderate acidity.

Functionalization for Membrane Technologies and Separation Processes

Membrane-based separation is a critical technology for water purification, gas separation, and chemical processing. The performance of these membranes is largely dictated by their surface properties. Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- offers a straightforward method for the surface modification of inorganic and polymeric membranes to enhance their separation efficiency and fouling resistance. uky.edunih.gov

Coating or grafting this silane onto membrane surfaces can alter their hydrophilicity, surface charge, and interfacial interactions. mdpi.com The sulfonamide group is polar and can increase the surface wettability of hydrophobic membranes, potentially improving water flux in applications like reverse osmosis and nanofiltration. Furthermore, the introduction of functional groups can create specific interactions with molecules in a feed stream, enabling selective separations. For instance, membranes functionalized with sulfonic acid groups have demonstrated superior performance in dehydration of alcohols and desalination. researchgate.net The sulfonamide group, with its hydrogen bonding capabilities, could be leveraged for similar pervaporation applications or for the selective removal of specific organic pollutants from water.

Future research could explore the use of these modified membranes in various separation contexts. rsc.org Key performance indicators to investigate would be permeability, selectivity, and long-term stability under various operating conditions. Comparing the antifouling properties of sulfonamide-functionalized membranes against those modified with other common hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) or zwitterions, would also be a valuable area of study. marmara.edu.tr

Materials for Smart and Responsive Systems (e.g., pH-sensitive, thermo-responsive)

"Smart" materials that can respond to external stimuli like pH or temperature are in high demand for applications ranging from drug delivery to sensors. mdpi.comnih.gov Sulfonamide-containing polymers are recognized as a significant class of pH-sensitive materials. researchgate.net The hydrogen on the sulfonamide nitrogen is ionizable, and its pKa can be tuned. This ionization is pH-dependent, leading to significant changes in the polymer's solubility and conformation. nih.govresearchgate.net

By incorporating Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- into polymer networks or onto surfaces, novel pH-responsive systems can be fabricated. For example, it can be co-polymerized with other monomers to create hydrogels that swell or collapse in response to specific pH changes. wikipedia.org This behavior is triggered by the electrostatic repulsion between the ionized sulfonamide groups at pH values above their pKa. researchgate.net Such materials could be used to design "on-off" switches for drug release, where a drug is encapsulated within the hydrogel and released only when it reaches a target environment with a specific pH, such as the slightly acidic microenvironment of a tumor. nih.gov

Furthermore, thermo-responsive behavior could be introduced by co-polymerizing the silane with monomers like N-isopropylacrylamide (NIPAm). doi.orgnih.gov The resulting co-polymers could exhibit a lower critical solution temperature (LCST) that is also pH-dependent, creating dual-responsive materials. doi.org Research in this area should focus on synthesizing and characterizing these materials, determining their phase transition behavior, and exploring their potential in applications like microfluidic valves, sensors, and targeted delivery systems.

Table 2: Properties of Potential Stimuli-Responsive Systems

System Type Stimulus Underlying Mechanism Potential Application
pH-Responsive Hydrogel Change in pH Ionization of the sulfonamide (-SO₂NH-) group, leading to electrostatic repulsion and swelling. researchgate.net pH-triggered drug delivery, biosensors.
pH-Sensitive Surface Coating Change in pH Change in surface charge and hydrophilicity due to sulfonamide ionization. Controllable cell adhesion, smart valves in microfluidics.

Bio-Interfacial Materials for Controlled Surface Interactions (e.g., cell adhesion, protein adsorption on engineered surfaces)

The interaction between a material surface and a biological environment is governed by the initial adsorption of proteins, which in turn dictates subsequent cellular responses like adhesion and proliferation. nih.gov Engineering surfaces to control these interactions is crucial for the success of biomedical implants, biosensors, and tissue engineering scaffolds.

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- can be used to create well-defined, functionalized surfaces on common biomaterials like titanium, silica, and glass. The sulfonamide group, being a key component in many pharmaceutical compounds, has well-known biological interactions. acs.org Surfaces modified with this silane could exhibit unique protein adsorption profiles. Depending on the surface density and environmental pH, these surfaces could be designed to either resist non-specific protein adsorption or to selectively bind specific proteins from complex biological fluids. nih.govharvard.edu

Controlling protein adsorption is the first step to controlling cell behavior. Future studies should investigate how surfaces modified with this sulfonamide-silane influence the adhesion, spreading, and differentiation of various cell types, such as fibroblasts, osteoblasts, and endothelial cells. By creating micropatterned surfaces with regions of sulfonamide functionality alongside inert regions, it may be possible to guide cell growth and organize cells into specific architectures, a key goal in tissue engineering. The effect of surface curvature on protein adsorption on these modified surfaces is another important area for future investigation. nsf.gov

Integration in Additive Manufacturing and Advanced Fabrication Techniques

Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, custom-designed parts. In many advanced applications, the process relies on composite materials where inorganic fillers are dispersed within a polymer resin to enhance mechanical, thermal, or electrical properties. nih.gov Silane coupling agents are vital in these systems, acting as a molecular bridge to ensure a strong and stable interface between the inorganic filler and the organic polymer matrix. shinetsusilicone-global.comspecialchem.comlabinsights.nl

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- can be used as a surface treatment for fillers such as silica, glass fibers, or silicon nitride. tandfonline.com The triethoxysilyl end of the molecule would bond to the filler surface, while the methanesulfonamide group would be available to interact with the surrounding polymer resin. This surface modification can improve the dispersion of the filler within the resin, reduce the viscosity of the slurry, and enhance the mechanical strength of the final 3D-printed object. nih.gov

Future research should evaluate the effectiveness of this silane as a coupling agent for various filler-resin systems used in techniques like stereolithography (SLA) and digital light processing (DLP). tandfonline.com The influence of the sulfonamide functionality on the curing kinetics of photopolymer resins and the final properties (e.g., tensile strength, thermal stability) of the printed composites would be of particular interest.

Environmental Remediation Applications (e.g., adsorbent materials)

The removal of pollutants such as heavy metals and organic contaminants from water is a critical environmental challenge. Adsorption is a widely used, effective method for this purpose. nih.govresearchgate.net The efficiency of an adsorbent is highly dependent on its surface area and the presence of functional groups that can bind to target pollutants.

By functionalizing high-surface-area materials like silica gel, zeolites, or activated biochar with Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-, it is possible to create novel adsorbents for environmental remediation. nih.gov The nitrogen and oxygen atoms in the sulfonamide group can act as coordination sites for heavy metal ions such as copper, lead, cadmium, and nickel. researchgate.net Research has shown that modifying adsorbents with amine and other nitrogen-containing groups can significantly enhance their capacity for metal ion removal. mdpi.comohsu.eduresearchgate.net The sulfonamide group offers an alternative functionality to be explored for this purpose.

Moreover, these functionalized adsorbents could show selectivity for certain pollutants. For example, they may be particularly effective at capturing residual sulfonamide antibiotics from wastewater through specific molecular interactions, a growing environmental concern. acs.org Future work should involve synthesizing these adsorbent materials and evaluating their adsorption capacity and selectivity for a range of heavy metals and organic pollutants in batch and column studies. mdpi.com Regeneration and reusability of the adsorbent would also be a key aspect to investigate to ensure a cost-effective and sustainable remediation technology. mdpi.com

Table 3: List of Compounds

Compound Name
Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-
N-isopropylacrylamide
Sulfonic acid
Tetraethoxysilane
3-mercaptopropyltriethoxysilane
Phenyltriethoxysilane
Phenyltrimethoxysilane
(4-chlorosulfonylphenyl)ethyltrimethoxysilane
3-mercaptopropyltrimethoxysilane
N,N-dimethylacrylamide
Methanesulfonic acid
1-propanesulfonic acid
1-pentanesulfonic acid
Dodecylbenzenesulfonic acid
n-octadecylamine

Q & A

Q. What are the standard synthetic routes for preparing N-[3-(triethoxysilyl)propyl]methanesulfonamide?

A common approach involves reacting 3-(triethoxysilyl)propyl isocyanate with methanesulfonamide derivatives. For example, analogous syntheses (e.g., urea derivatives) use nucleophilic addition in acetonitrile/ethanol with Na₂CO₃ as a base, followed by solvent removal and purification . Optimization of molar ratios (e.g., 1:3 for isocyanate:amine) and reaction times (~5–24 hours) is critical to minimize byproducts like unreacted silane intermediates .

Q. How can the purity and structure of this compound be validated post-synthesis?

Key characterization methods include:

  • FT-IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1076–1652 cm⁻¹ and Si-O-Si vibrations at ~1076 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify propyl chain integrity and triethoxysilyl group signals (e.g., δ 1.2 ppm for CH₃ in ethoxy groups) .
  • HSQC Spectroscopy : Resolve ambiguities in overlapping peaks, particularly in hybrid silane-organic systems .

Q. What are the primary applications of this compound in materials science?

The triethoxysilyl group enables covalent bonding to inorganic substrates (e.g., silica nanoparticles, glass), making it valuable for:

  • Surface Functionalization : Creating hybrid materials for chromatography or sensors .
  • Bio-conjugation : Coupling with biomolecules (e.g., sugars, proteins) via sulfonamide or amine linkages .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural analysis?

Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from:

  • Hydrolysis of Triethoxysilyl Groups : Monitor solvent purity (avoid moisture) and use deuterated solvents for NMR .
  • Byproduct Formation : Employ tandem techniques like LC-MS to detect low-concentration impurities .
  • Dynamic Effects : Variable-temperature NMR can resolve conformational changes in the propyl chain .

Q. What strategies optimize the stability of N-[3-(triethoxysilyl)propyl]methanesulfonamide in aqueous environments?

Hydrolysis of the triethoxysilyl group is a key stability challenge. Mitigation approaches include:

  • pH Control : Perform reactions in anhydrous solvents (e.g., acetonitrile) or buffered systems (pH 7–9) to slow hydrolysis .
  • Encapsulation : Embed the compound in hydrophobic matrices (e.g., mesoporous silica) to shield reactive groups .

Q. How does the compound’s structure influence its performance in hybrid material synthesis?

The propyl chain length and sulfonamide group affect:

  • Crosslinking Density : Longer chains reduce steric hindrance, enhancing substrate adhesion .
  • Reactivity : The sulfonamide’s electron-withdrawing nature modulates silane hydrolysis rates .
  • Thermal Stability : TGA data show decomposition onset at ~164°C (similar to β-alanine analogs), critical for high-temperature applications .

Q. What advanced techniques resolve byproduct formation during functionalization of silica nanoparticles?

  • Centrifugation-Wash Cycles : Remove unreacted silanes (e.g., 6000 rpm for 30 minutes, repeated EtOH/water washes) .
  • XPS Analysis : Quantify surface-bound vs. physisorbed species using Si 2p and S 2p signals .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify optimal termination points .

Methodological Considerations

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Q. What analytical workflows are recommended for quantifying surface coverage on modified substrates?

  • Elemental Analysis (EA) : Measure %N or %S to estimate grafting density .
  • Ellman’s Assay : If thiol-containing derivatives are present, quantify free -SH groups .
  • BET Surface Area Analysis : Compare pore size distribution pre/post-modification to assess pore blockage .

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Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-
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Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.